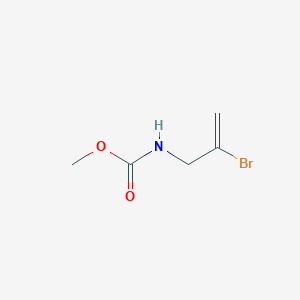![molecular formula C13H22O2 B14400504 2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one CAS No. 88292-15-3](/img/structure/B14400504.png)
2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one is a complex organic compound with a unique structure that includes a cyclopentanone ring substituted with multiple methyl groups and an allyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one typically involves the reaction of 2,2,4,4-tetramethylcyclopentanone with an appropriate allyl ether reagent under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl ether group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that facilitate its biological activity. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-2-(2-methylprop-2-en-1-yl)-1,3,2-dioxaborolane: Similar in structure but contains a boron atom.
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1-one: Contains a hydroxyl group and a cyclohexene ring.
Uniqueness
2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring with multiple methyl groups and an allyl ether group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
88292-15-3 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethyl-5-(2-methylprop-2-enoxy)cyclopentan-1-one |
InChI |
InChI=1S/C13H22O2/c1-9(2)7-15-11-10(14)12(3,4)8-13(11,5)6/h11H,1,7-8H2,2-6H3 |
Clave InChI |
KFMOQKUBOCACEU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COC1C(=O)C(CC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxy-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14400421.png)
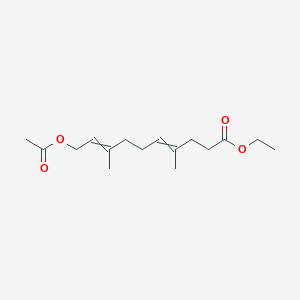
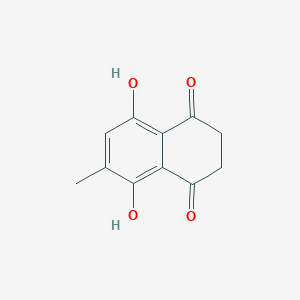
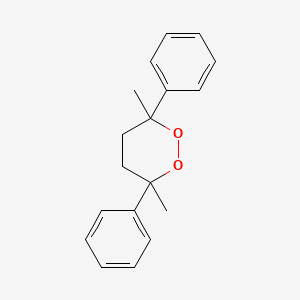
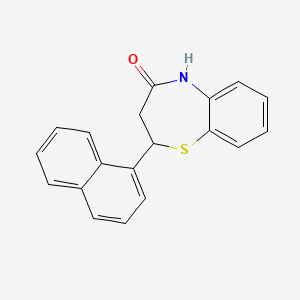
![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 4-amino-2-(4-nitrophenyl)-](/img/structure/B14400451.png)
![2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate](/img/structure/B14400463.png)
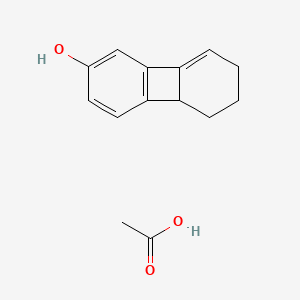

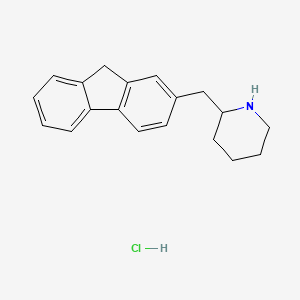
methanone](/img/structure/B14400474.png)
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)
